

Spectroscopic Profile of 2-Chloroisonicotinaldehyde Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroisonicotinaldehyde
hydrate

Cat. No.: B597273

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **2-Chloroisonicotinaldehyde Hydrate** (CAS No: 1228957-10-5), a key building block in medicinal chemistry and drug development. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the characterization of this compound.

Chemical Structure and Properties

IUPAC Name: 2-chloropyridine-4-carbaldehyde;hydrate
Synonyms: 2-Chloro-4-pyridinecarboxaldehyde Hydrate
Molecular Formula: C₆H₆CINO₂ Molecular Weight: 159.57 g/mol

Spectral Data

While comprehensive, publicly available spectral data for **2-Chloroisonicotinaldehyde Hydrate** is limited, the following tables summarize expected and reported values based on the analysis of the anhydrous form and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2-Chloroisonicotinaldehyde Hydrate**, both ^1H and ^{13}C NMR are critical for confirming the substitution pattern of the pyridine ring and the presence of the hydrated aldehyde functionality.

Table 1: Predicted ^1H NMR Spectral Data for **2-Chloroisonicotinaldehyde Hydrate**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.60	d	1H	H-6
~7.80	s	1H	H-3
~7.70	d	1H	H-5
~6.00	s (broad)	2H	$-\text{CH}(\text{OH})_2$
~5.50	s (broad)	1H	$-\text{CH}(\text{OH})_2$

Note: Predicted chemical shifts are based on analogous structures and may vary depending on solvent and concentration. The hydrate form's hydroxyl protons may exchange with residual water in the solvent, leading to a broad, potentially unobserved signal.

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Chloroisonicotinaldehyde Hydrate**

Chemical Shift (δ) ppm	Assignment
~152.0	C-2
~150.0	C-6
~145.0	C-4
~122.0	C-5
~120.0	C-3
~90.0	$-\text{CH}(\text{OH})_2$

Note: The chemical shift of the hydrated aldehyde carbon is significantly upfield compared to the anhydrous aldehyde (~190 ppm) due to the change in hybridization and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Chloroisonicotinaldehyde Hydrate** is expected to show characteristic absorptions for the pyridine ring, the C-Cl bond, and the gem-diol of the hydrated aldehyde.

Table 3: Expected IR Absorption Bands for **2-Chloroisonicotinaldehyde Hydrate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3200	Strong, Broad	O-H stretch (gem-diol)
3100-3000	Medium	Aromatic C-H stretch
1600-1550	Medium-Strong	C=C and C=N ring stretching
1470-1400	Medium-Strong	C=C and C=N ring stretching
1200-1000	Medium-Strong	C-O stretch (gem-diol)
850-750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For **2-Chloroisonicotinaldehyde Hydrate**, the molecular ion peak corresponding to the anhydrous form is typically observed, as the hydrate readily loses water in the mass spectrometer.

Table 4: Expected Mass Spectrometry Data for 2-Chloroisonicotinaldehyde

m/z	Interpretation
141/143	[M]+ (anhydrous form), isotopic pattern for one chlorine atom
113/115	[M-CO]+
78	[Pyridine ring fragment]+

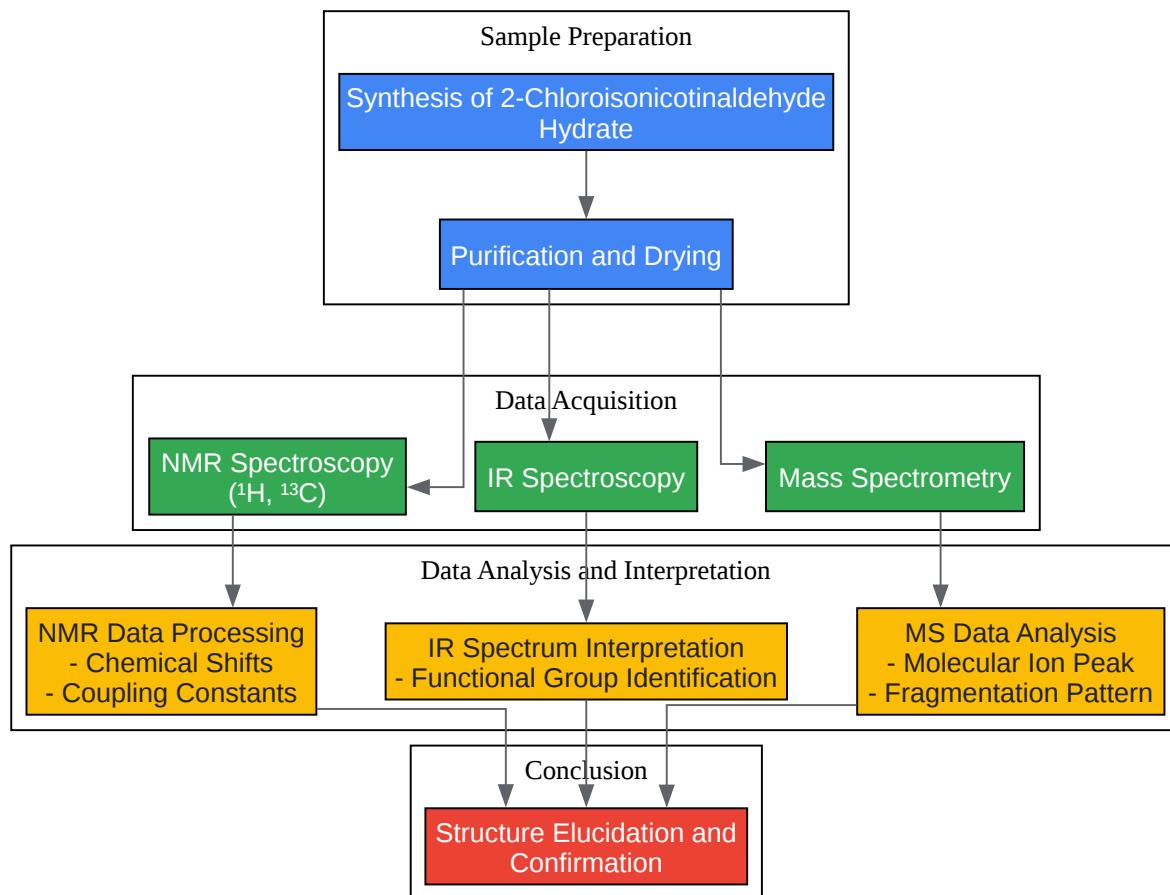
Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Chloroisonicotinaldehyde Hydrate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as protic solvents may lead to the exchange of the hydroxyl protons.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
 - Use a standard broadband proton decoupling sequence.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.
 - Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight and fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of **2-Chloroisonicotinaldehyde Hydrate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectral characteristics of **2-Chloroisonicotinaldehyde Hydrate**. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data on a purified sample.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloroisonicotinaldehyde Hydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b597273#spectral-data-for-2-chloroisonicotinaldehyde-hydrate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com